molecular formula C17H24N2O4 B1520353 Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate CAS No. 1235441-68-5

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate

Cat. No. B1520353
CAS RN: 1235441-68-5
M. Wt: 320.4 g/mol
InChI Key: PGOLMYYEIPWJPP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1235441-68-5 . It has a molecular weight of 320.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-[(4-aminobenzoyl)oxy]-1-piperidinecarboxylate . The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3 .

Scientific Research Applications

Synthesis and Building Block for Other Compounds

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor. This compound has been found to be an excellent building block for the synthesis of various structurally complex molecules (Marin et al., 2004).

Application in Cancer Drug Synthesis

It has also been noted for its role in the synthesis of small molecule anticancer drugs. A study elaborates on its use as a crucial intermediate for such drugs, emphasizing its importance in the pharmaceutical field (Zhang et al., 2018).

Use in Biological Studies

Furthermore, this compound has been utilized in the study of biologically active compounds such as crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and its applications in biological compounds highlight its significance in biochemical research (Kong et al., 2016).

Antibacterial and Anthelmintic Activity

A study focusing on the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, revealed its potential for antibacterial and anthelmintic activity, which could suggest similar possibilities for the this compound (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, rinse cautiously with water .

properties

IUPAC Name

tert-butyl 4-(4-aminobenzoyl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOLMYYEIPWJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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